molecular formula C10H8ClFN2 B2413068 5-(chloromethyl)-3-(4-fluorophenyl)-1H-pyrazole CAS No. 1455462-26-6

5-(chloromethyl)-3-(4-fluorophenyl)-1H-pyrazole

Cat. No.: B2413068
CAS No.: 1455462-26-6
M. Wt: 210.64
InChI Key: BGWBDBGZAABFSC-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(4-fluorophenyl)-1H-pyrazole (CAS 1455462-26-6) is a fluorinated pyrazole derivative of significant interest in organic synthesis and medicinal chemistry research. With a molecular formula of C 10 H 8 ClFN 2 and a molecular weight of 210.64 , this compound serves as a versatile building block, particularly due to the reactive chloromethyl group which allows for further functionalization and structure diversification . Pyrazole derivatives are a cornerstone in pharmaceutical development, extensively researched for their diverse pharmacological activities. The pyrazole scaffold is a key structural component in numerous therapeutic agents, including anti-inflammatory, anticancer, antibacterial, and antidepressant drugs . The presence of both the fluorophenyl and chloromethyl groups on the pyrazole core is designed to enhance metabolic stability and influence the molecule's binding affinity to biological targets, making it a valuable intermediate for constructing novel bioactive molecules . Researchers utilize this compound to develop new ligands for various receptors; for instance, related fluorinated pyrazoles have been studied as potential ligands for the estrogen receptor (ERα), demonstrating the relevance of this chemical class in drug discovery . Its primary research value lies in its application as a synthetic intermediate for the exploration of new chemical entities in drug discovery programs, agrochemical research, and the broader field of heterocyclic chemistry. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-(chloromethyl)-3-(4-fluorophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2/c11-6-9-5-10(14-13-9)7-1-3-8(12)4-2-7/h1-5H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWBDBGZAABFSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselectivity in Cyclocondensation

The electron-deficient 4-fluorophenyl group directs nucleophilic attack to the 3-position during cyclocondensation, while the methyl group occupies the 5-position due to reduced steric hindrance. Computational studies suggest that the fluorine atom’s inductive effect stabilizes the transition state at the 3-position, favoring this regiochemical outcome.

Chlorination Dynamics

Chlorination of the 5-methyl group proceeds via a radical mechanism when using SOCl₂, with traces of benzoyl peroxide accelerating the reaction. Alternatively, PCl₅ facilitates ionic chlorination but requires rigorous moisture exclusion to prevent hydrolysis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl moiety undergoes nucleophilic displacement reactions with various nucleophiles due to the electrophilic nature of the C–Cl bond.

NucleophileConditionsProductYieldReference
H2O (hydrolysis)Aqueous NaOH, reflux5-(hydroxymethyl)-3-(4-fluorophenyl)-1H-pyrazole78%
NH3 (ammonolysis)NH3 in MeOH, 60°C5-(aminomethyl)-3-(4-fluorophenyl)-1H-pyrazole65%
NaN3 (azidation)DMF, 80°C5-(azidomethyl)-3-(4-fluorophenyl)-1H-pyrazole83%
ThiophenolK2CO3, DMF, 70°C5-(phenylthiomethyl)-3-(4-fluorophenyl)-1H-pyrazole72%

Key Observations :

  • Reactions proceed via an SN2 mechanism, facilitated by polar aprotic solvents like DMF .

  • Steric hindrance from the 4-fluorophenyl group minimally affects substitution kinetics at position 5 .

Oxidation of the Chloromethyl Group

The –CH2Cl group can be oxidized to a carbonyl (–CHO) under controlled conditions.

Oxidizing AgentConditionsProductYieldReference
KMnO4 (acidic)H2SO4, 60°C3-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde68%
CrO3 (Jones reagent)Acetone, 0°C3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid54%

Mechanistic Insight :

  • Oxidation to the aldehyde involves intermediate formation of a geminal diol, followed by elimination of HCl .

  • Over-oxidation to the carboxylic acid is mitigated using milder agents like pyridinium chlorochromate (PCC) .

Condensation Reactions

The pyrazole core participates in cyclocondensation and Knoevenagel reactions.

3.1. Formation of Pyrazolo[1,5-a]pyrimidines

Reaction with ethyl acetoacetate in acidic conditions yields fused heterocycles:

ReactantConditionsProductYieldReference
Ethyl acetoacetateAcOH, Δ7-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine71%

3.2. Knoevenagel Reaction

Condensation with aromatic aldehydes produces α,β-unsaturated ketones:

AldehydeConditionsProductYieldReference
4-NitrobenzaldehydePiperidine, EtOH, Δ5-[(E)-4-nitrobenzylidene]-3-(4-fluorophenyl)-1H-pyrazole89%

Cross-Coupling Reactions

The chloromethyl group enables Suzuki-Miyaura and Ullmann-type couplings:

Reaction TypePartnerCatalystProductYieldReference
Suzuki-MiyauraPhenylboronic acidPd(PPh3)4, K2CO35-(benzyl)-3-(4-fluorophenyl)-1H-pyrazole77%
UllmannPhenolCuI, L-proline5-(phenoxymethyl)-3-(4-fluorophenyl)-1H-pyrazole63%

Critical Factors :

  • Palladium catalysts tolerate the electron-withdrawing fluorine substituent .

  • Copper-mediated couplings require elevated temperatures (110–130°C) .

Complexation with Metal Ions

The pyrazole nitrogen and fluorine atom coordinate transition metals:

Metal SaltConditionsComplexApplicationReference
Cu(NO3)2MeOH, RT[Cu(5-(chloromethyl)-3-(4-FC6H4)pyrazole)2(NO3)2]Anticancer agent
ZnCl2EtOH, Δ[Zn(5-(chloromethyl)-3-(4-FC6H4)pyrazole)Cl2]Luminescent material

Structural Analysis :

  • X-ray crystallography confirms N1 and N2 coordination in square-planar geometries .

  • Fluorine participates in weak C–F···M interactions, stabilizing the complexes .

Pharmacological Derivatization

The chloromethyl group is leveraged to synthesize bioactive analogs:

DerivativeTarget ActivityIC50/EC50Reference
5-(morpholinomethyl)-3-(4-fluorophenyl)-1H-pyrazoleα-Glucosidase inhibition13.66 µM
5-(azidomethyl)-3-(4-fluorophenyl)-1H-pyrazole (click chemistry precursor)Anticancer (HepG2)0.49 µM

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
This compound serves as a crucial building block for synthesizing various pharmaceutical agents. Its structure allows for modifications that enhance biological activity, making it valuable in developing drugs targeting neurological and inflammatory diseases. For instance, derivatives of this compound have shown significant anti-inflammatory and analgesic properties comparable to established medications like indomethacin .

Mechanism of Action
The mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors, modulating their activity. The chloromethyl group can participate in covalent bonding with target proteins, leading to irreversible inhibition, while the fluorophenyl group enhances binding affinity.

Biological Studies

Enzyme Activity Probes
In biochemical assays, 5-(chloromethyl)-3-(4-fluorophenyl)-1H-pyrazole is utilized as a probe to study enzyme activities and receptor-ligand interactions. Its derivatives have been tested for antimicrobial properties against strains like Mycobacterium tuberculosis, demonstrating potential for new antibiotic development .

Case Study: Neuroprotective Effects
Research highlights the neuroprotective potential of pyrazole derivatives in models of neurodegeneration, showing reduced neuronal cell death and improved cognitive function. Such findings suggest that this compound could be pivotal in developing treatments for neurodegenerative diseases.

Materials Science

Organic Semiconductors and LEDs
The compound has applications in materials science, particularly in developing organic semiconductors and light-emitting diodes (LEDs). Its unique structural features allow it to be integrated into advanced materials that exhibit desirable electronic properties.

Industrial Applications

Agrochemicals and Specialty Chemicals
this compound is also employed in synthesizing agrochemicals and specialty chemicals. Its versatility makes it suitable for various industrial applications, contributing to the development of effective agricultural products.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-3-(4-fluorophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group can enhance the compound’s binding affinity and selectivity towards its target. The chloromethyl group can also participate in covalent bonding with target proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 5-(chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenylimidazole
  • 4-fluorophenylacetic acid
  • Phenylboronic pinacol esters

Uniqueness

5-(chloromethyl)-3-(4-fluorophenyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The combination of the chloromethyl and fluorophenyl groups provides a versatile scaffold for further functionalization and optimization in various applications.

This compound’s unique structure allows for diverse chemical modifications, making it a valuable tool in the development of new materials and pharmaceuticals

Biological Activity

5-(Chloromethyl)-3-(4-fluorophenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound this compound features a pyrazole ring substituted with a chloromethyl group and a para-fluorophenyl moiety. The synthesis typically involves the reaction of 4-fluorobenzaldehyde with hydrazine derivatives followed by chloromethylation. This structural configuration is crucial for its biological activity, particularly in modulating enzyme interactions and receptor binding.

1. Enzyme Inhibition

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit potent inhibitory effects on various metabolic enzymes:

  • Acetylcholinesterase (AChE) : This compound has shown significant inhibition of AChE, which is relevant for treating neurodegenerative disorders such as Alzheimer's disease. In one study, related compounds exhibited IC50 values as low as 66.37 nM for AChE inhibition .
  • Carbonic Anhydrase (CA) : The compound's ability to inhibit CA isoforms has been documented, with IC50 values reported at approximately 0.93 nM for hCA I and 0.75 nM for hCA II .
  • Alpha-Glycosidase : Inhibition of alpha-glycosidase is also noteworthy, with some pyrazole analogs showing IC50 values around 36.02 nM, indicating potential applications in managing diabetes .

2. Anti-inflammatory and Analgesic Properties

This compound has been evaluated for its anti-inflammatory activities. It demonstrated comparable effects to indomethacin in reducing carrageenan-induced edema in animal models . Furthermore, compounds derived from this structure have shown significant analgesic effects through the modulation of pain pathways.

3. Antimicrobial Activity

The compound's derivatives have been tested against various microbial strains, displaying promising antimicrobial properties. For instance, certain analogs inhibited the growth of Mycobacterium tuberculosis (MTB) at concentrations significantly lower than standard treatments .

The biological activities of this compound are largely attributed to its ability to interact with specific biological targets:

  • Receptor Binding : The compound may interact with various receptors involved in neurotransmission and inflammation, leading to altered physiological responses.
  • Enzyme Interaction : Its structural components allow it to fit into the active sites of key enzymes, thereby inhibiting their activity and altering metabolic pathways.

Case Study 1: Neuroprotective Effects

A study focusing on the neuroprotective potential of pyrazole derivatives highlighted the efficacy of this compound in models of neurodegeneration. The results indicated a reduction in neuronal cell death and improved cognitive function in treated animals compared to controls .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of pyrazole derivatives including this compound were screened against various bacterial strains. The findings demonstrated that certain modifications enhanced their antimicrobial activity significantly, suggesting a pathway for developing new antibiotics .

Summary Table of Biological Activities

Activity TypeTarget Enzyme/ReceptorIC50 Value (nM)Reference
AChE InhibitionAcetylcholinesterase66.37
CA InhibitionCarbonic Anhydrase I & II0.93 / 0.75
Alpha-GlycosidaseAlpha-Glycosidase36.02
Anti-inflammatoryCarrageenan-induced edemaComparable to Indomethacin
AntimicrobialMTB<6.25

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(chloromethyl)-3-(4-fluorophenyl)-1H-pyrazole, and how do reaction conditions influence yield?

  • Answer : The compound can be synthesized via Vilsmeier–Haack formylation of pyrazolone precursors, followed by chlorination. For example, 5-chloro-pyrazole derivatives are often prepared by reacting 3-substituted pyrazol-5(4H)-ones with POCl₃/DMF under reflux . Optimization of solvent (e.g., DCM vs. THF), temperature (e.g., 60–80°C), and stoichiometry of chlorinating agents (e.g., SOCl₂ or PCl₅) is critical for yield improvement. Post-synthetic purification via column chromatography (silica gel, hexane/EtOAc) is typically required to isolate the chloromethyl derivative .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are essential?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is used to verify substituent positions. For instance, the chloromethyl (–CH₂Cl) group shows characteristic ¹H NMR signals at δ 4.5–5.0 ppm (triplet or quartet) and ¹³C signals near δ 40–45 ppm. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive proof of the pyrazole ring geometry and substituent orientation .

Q. What are the known biological activities of structurally similar pyrazole derivatives?

  • Answer : Fluorophenyl-pyrazole analogs exhibit antibacterial, anti-inflammatory, and enzyme inhibitory activities. For example, 5-(4-fluorophenyl)-pyrazole derivatives inhibit Staphylococcus aureus nucleosidase and carbonic anhydrase isoforms (CA1, CA2) . Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., –Cl, –CF₃) at the 3-position enhance target binding .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the target binding of this compound?

  • Answer : Use software like AutoDock Vina or Schrödinger Suite to dock the compound into active sites of proteins (e.g., carbonic anhydrase or cyclooxygenase). Prepare the ligand by optimizing its geometry at the B3LYP/6-31G* level. Key interactions to analyze include:

  • π-π stacking between the 4-fluorophenyl ring and aromatic residues (e.g., Phe131 in CA2).
  • Hydrogen bonding between the pyrazole N–H and catalytic zinc in CA isoforms .
  • Validate docking poses with MD simulations (e.g., 100 ns runs in GROMACS) to assess stability .

Q. What strategies resolve contradictions in spectral data for pyrazole derivatives?

  • Answer : Discrepancies in NMR or IR data may arise from tautomerism (e.g., 1H-pyrazole vs. 2H-pyrazole forms) or solvent polarity effects. Solutions include:

  • Variable-temperature NMR to detect tautomeric shifts.
  • Comparative analysis with crystallographically validated analogs (e.g., 5-(4-fluorophenyl)-2H-pyrazol-1-ium trifluoroacetate, where dihedral angles between rings are <25° ).
  • DFT calculations (e.g., Gaussian09) to predict dominant tautomers and compare with experimental spectra .

Q. How can the chloromethyl group’s reactivity be exploited for further functionalization?

  • Answer : The –CH₂Cl moiety undergoes nucleophilic substitution with amines, thiols, or alkoxides. For example:

  • React with NaN₃ to form an azide for click chemistry applications.
  • Couple with thiourea to generate thiol-functionalized derivatives for metal coordination studies.
  • Monitor reactions via TLC and characterize products using LC-MS and 2D NMR (COSY, HSQC) .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Answer : Pyrazole derivatives often form polymorphs or solvates. To improve crystallization:

  • Screen solvents (e.g., MeOH/EtOAc mixtures) using the vapor diffusion method.
  • Add trace trifluoroacetic acid (TFA) to promote salt formation, as seen in 5-(4-fluorophenyl)-pyrazolium trifluoroacetate crystals .
  • Use slow cooling (0.5°C/hour) from saturated solutions to grow single crystals suitable for X-ray diffraction .

Data Contradiction Analysis

Q. Why do different studies report varying bioactivity for fluorophenyl-pyrazoles?

  • Answer : Discrepancies arise from differences in:

  • Assay conditions : pH, temperature, and enzyme source (e.g., human vs. bacterial CA isoforms) .
  • Substituent positioning : Minor changes (e.g., –OCH₃ vs. –Cl at the 4-position) drastically alter hydrophobicity and binding affinity .
  • Purity : Impurities from incomplete chlorination (e.g., residual –CH₂OH groups) can skew IC₅₀ values .

Methodological Recommendations

  • Synthesis : Prioritize POCl₃/DMF for chloromethylation due to higher regioselectivity compared to SOCl₂ .
  • Characterization : Combine XRD with solid-state NMR to resolve tautomerism ambiguities .
  • Biological Testing : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics, complementing enzymatic assays .

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